
4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 2H/4H-chromene (2H/4H-ch) compounds, such as “4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate”, has attracted considerable attention due to their versatile biological profiles. Researchers have discovered several routes for the synthesis of a variety of 2H/4H-ch analogs . For instance, CF3COOH has been found to catalyze the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 2H/4H-chromene (2H/4H-ch) scaffold. The name of 2H- and 4H-ch depends on the arrangement of sp3 carbon associated with the ring oxygen . The structure of similar compounds has been proved by single crystal X-rays diffraction analysis .Chemical Reactions Analysis
The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency in various chemical reactions. For instance, in C–N⋯π interaction, the CN of the molecule interacts with the 2H-pyran ring of the symmetry-related molecule with N⋯π distance of 3.370 Å .Scientific Research Applications
Anticancer Activity and Drug Resistance
Research has shown that certain analogues of 4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate exhibit potential in mitigating drug resistance in cancer cells. For instance, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate (sHA 14-1), a stable analogue, has been demonstrated to synergize with various cancer therapies in leukemia cells, overcoming acquired drug resistance. Further structure-activity relationship (SAR) studies have led to the development of compounds with low micromolar cytotoxicity against a wide range of hematologic and solid tumor cells, highlighting their promise as anticancer agents targeting multiple drug resistance (Das et al., 2009).
Synthesis Methodologies
The synthesis of chromene derivatives, including those related to this compound, is of significant interest due to their pharmacological properties. For example, one study describes the one-pot synthesis of functionalized benzophenones, benzo[c]chromones, and hydroxybenzoylfuroates through successive Michael reactions on chromone derivatives. This highlights the versatility of chromene scaffolds in synthetic chemistry, offering a pathway to a variety of functionalized compounds (Terzidis et al., 2008).
Kinetics and Thermodynamics
Kinetic and thermodynamic studies of 2H-chromene derivatives, including this compound, provide insights into their reaction mechanisms and potential applications. For instance, the synthesis and characterization of dimethyl 6-bromo-2H-chromene-2,3-dicarboxylate explored the kinetics and mechanism of its formation, contributing to the understanding of chromene synthesis and its challenges (Asheri et al., 2016).
Antioxidant and Antibacterial Agents
Compounds derived from this compound have been explored for their antioxidant and antibacterial properties. One study details the synthesis of indolyl-4H-chromene-3-carboxamides, demonstrating their potential as antioxidant and antibacterial agents. This underscores the broader applicability of chromene derivatives in developing new therapeutic agents (Subbareddy & Sumathi, 2017).
GPR35 Agonist
Research into 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a compound structurally related to this compound, has identified it as a potent and selective agonist for the orphan G protein-coupled receptor GPR35. This discovery opens up new avenues for studying and targeting GPR35 in various pathological conditions (Thimm et al., 2013).
Future Directions
The future directions in the research of “4-acetylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate” and similar compounds could involve exploring their potential in drug discovery and material synthesis. Further studies could also focus on improving the synthesis methods and understanding the structure-activity relationship among the series .
properties
IUPAC Name |
(4-acetylphenyl) 6-bromo-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO5/c1-10(20)11-2-5-14(6-3-11)23-17(21)15-9-12-8-13(19)4-7-16(12)24-18(15)22/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URJSJFNKBJZFTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

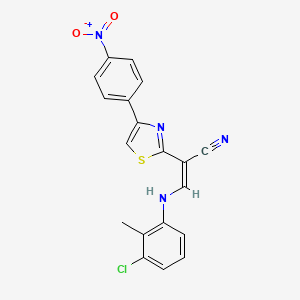
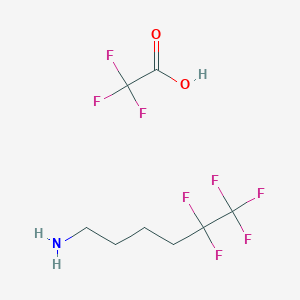
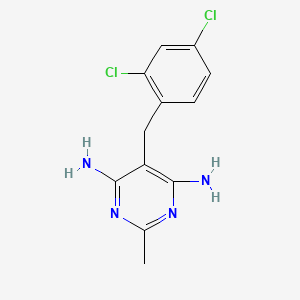
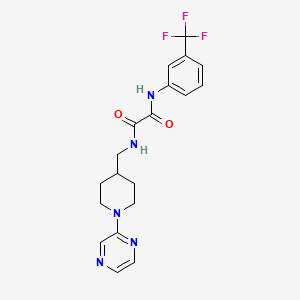


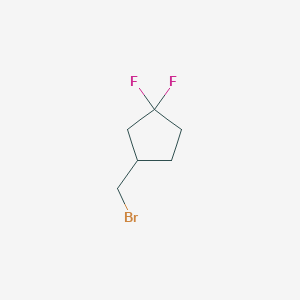
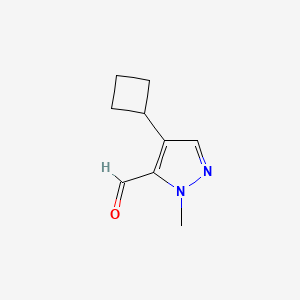

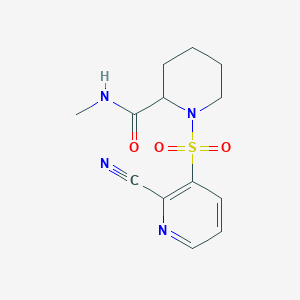
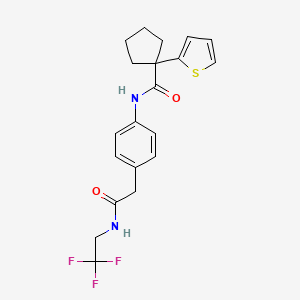
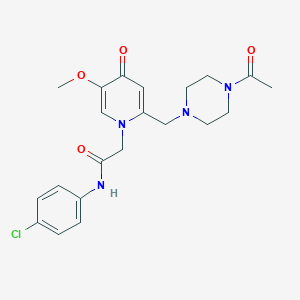
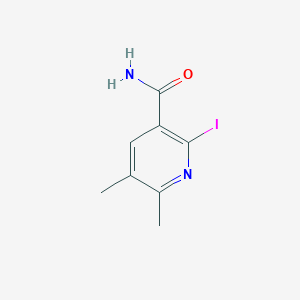
![Cyclohexyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2830221.png)